7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
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Overview
Description
LGD-1550 is an orally-active synthetic aromatic retinoic acid agent with potential antineoplastic and chemopreventive activities.
Scientific Research Applications
Synthesis and Characterization
The compound 7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, known as ALRT1550, has been studied for its synthesis and characterization. ALRT1550 is an exceptionally potent antiproliferative agent undergoing phase I/II clinical trials for acute chemotherapy. The syntheses of labeled homologues of ALRT1550, specifically [(13)CD(3)]ALRT1550 and [(3)H]ALRT1550, are detailed. The novel methodology involved in the preparation of these homologues, especially the site-specific tritium labeling of the tert-butyl group, is noteworthy. The binding affinity of ALRT1550 to retinoic acid receptors, its saturation binding, Scatchard analysis, and competition binding values in relation to known retinoids have been described, providing a comprehensive understanding of its interaction with retinoic acid receptors and its potential as a therapeutic agent (Bennani et al., 1998).
Therapeutic Applications
ALRT1550 has also been highlighted for its significant therapeutic potential. As a retinoic acid receptor (RAR) active retinoid, ALRT1550 showcases exceptional potency in both competitive binding and cotransfection assays. It is identified as the most potent antiproliferative retinoid known to date, underscoring its implications for the treatment of certain cancers. The discovery of ALRT1550 and its properties mark a significant advance in the field of cancer therapeutics, emphasizing its potential in the medical field (Zhang et al., 1996).
Properties
LGD 1550 selectively binds to all three retinoic acid receptors (RAR-alpha, RAR-beta, and RAR-gamma), resulting in alterations in the expression of genes responsible for cell differentiation and proliferation. This agent also acts as an inhibitor of activator protein 1 (AP-1), a protein that mediates trophic responses and malignant transformation. | |
CAS No. |
178600-20-9 |
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
7-(3,5-ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H32O2/c1-16(12-21(24)25)10-9-11-17(2)18-13-19(22(3,4)5)15-20(14-18)23(6,7)8/h9-15H,1-8H3,(H,24,25) |
InChI Key |
JMPZTWDLOGTBPM-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid ALRT 1550 ALRT-1550 ALRT1550 LG 100567 LG-100567 LG100567 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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